Imetelstat

描述

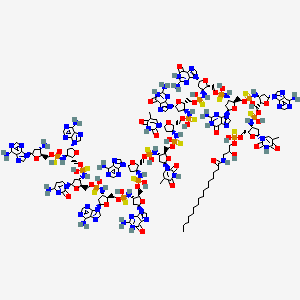

Imetelstat is a 13-mer lipid-conjugated oligonucleotide that targets the RNA template of human telomerase reverse transcriptase, which is a key component in the maintenance of telomeres during cell division. Telomerase activity is a hallmark of cancer, and imetelstat acts as a potent competitive inhibitor of telomerase enzymatic activity. It has been shown to inhibit megakaryocytic proliferation in vitro in cells obtained from patients with essential thrombocythemia and to deplete myelofibrosis stem and progenitor cells["]["].

Synthesis Analysis

Imetelstat has been evaluated in various clinical settings, including myelofibrosis, glioblastoma, and essential thrombocythemia. In a pilot study for myelofibrosis, imetelstat demonstrated therapeutic activity and safety, with a notable response rate in patients with specific genetic mutations. Another study showed that imetelstat efficiently targets glioblastoma tumor-initiating cells, leading to decreased proliferation and tumor growth. Additionally, imetelstat has been found to be an effective treatment for patients with intermediate-2 or high-risk myelofibrosis who are refractory to Janus Kinase inhibitor therapy["].Molecular Structure Analysis

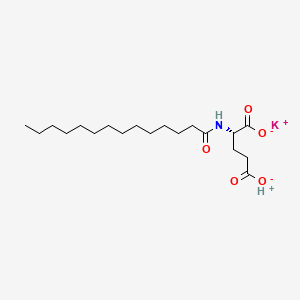

Imetelstat's molecular structure includes a thio-phosphoramidate backbone and a 5'-palmitoyl lipid moiety, which are critical for its stability and ability to form stable, parallel, intermolecular G-quadruplex structures in vitro. This structure allows imetelstat to bind directly to the telomerase RNA component sequence in the catalytic site of the enzyme, acting as a direct competitor of human telomere binding["].Chemical Reactions Analysis

The chemical interactions of imetelstat with telomerase involve competitive inhibition, where the oligonucleotide binds to the telomerase RNA template, leading to progressive telomere shortening and inhibition of malignant cell proliferation. Imetelstat's inhibition of telomerase activity and the induction of apoptosis in myelofibrosis stem and progenitor cells suggest a mechanism of action that is distinct from other treatments["].Physical and Chemical Properties Analysis

Imetelstat's physical and chemical properties, such as its lipid conjugation and oligonucleotide structure, enable it to cross the blood-brain barrier, as demonstrated in preclinical studies on glioblastoma2. Its ability to form G-quadruplex structures contributes to its stability and efficacy as a telomerase inhibitor. The drug's pharmacokinetic and pharmacodynamic relationships have been explored in clinical studies, showing that it can be administered intravenously and has a dose-dependent effect on telomerase inhibition["].Case Studies

Several case studies have demonstrated the efficacy of imetelstat across different types of cancers. For instance, in myelofibrosis, imetelstat led to complete or partial remission in a subset of patients, with responses being correlated with specific genetic mutations. In glioblastoma, imetelstat treatment resulted in a marked decrease in tumor growth in mouse xenograft models. For essential thrombocythemia, imetelstat induced rapid and durable hematologic and molecular responses. These case studies highlight imetelstat's potential as a targeted therapy for various malignancies associated with telomerase activity["].科学研究应用

The scientific research applications of Imetelstat have been explored in various studies, focusing on its role as a telomerase inhibitor in different types of myelodysplastic syndromes (MDS) and other malignancies. Below is an analysis of the applications, research methodologies, and key findings from the retrieved papers:

Imerge: A Phase 3 Study to Evaluate Imetelstat in Transfusion-Dependent Subjects with IPSS Low or Intermediate-1 Risk Myelodysplastic Syndromes (MDS)

Application: This study investigates the efficacy of Imetelstat in patients with lower-risk MDS who are transfusion-dependent and have not responded to erythropoiesis-stimulating agents (ESAs).Methodology: A randomized, double-blind, placebo-controlled trial design was used, with a primary endpoint of assessing the rate of red blood cell transfusion independence lasting ≥8 weeks.

Key Findings: The Phase 2 part of the study showed promising results with an 8-week red blood cell transfusion independence rate of 42% and a median duration of independence of 88 weeks["].

The Telomerase Antagonist, Imetelstat, Efficiently Targets Glioblastoma Tumor-Initiating Cells

Application: This study explores the potential of Imetelstat to target glioblastoma tumor-initiating cells, which could lead to decreased proliferation and tumor growth.Methodology: The research involved both in vitro and in vivo experiments, including neurosphere formation, telomerase activity measurement, and mouse xenograft models.

Key Findings: Imetelstat treatment resulted in dose-dependent inhibition of telomerase, telomere shortening, reduced proliferation, and eventually cell death in glioblastoma tumor-initiating cells["].

Imetelstat, a Telomerase Inhibitor, Therapy for Myelofibrosis: A Pilot Study

Application: The study assesses the therapeutic activity and safety of Imetelstat in patients with high or intermediate-2 risk myelofibrosis.Methodology: An investigator-driven, IRB-approved study with a focus on preliminary information on therapeutic activity and safety, including monitoring adverse events and responses.

Key Findings: Imetelstat showed activity in patients with myelofibrosis, with 21.2% achieving complete or partial remissions, and a potential targeted activity that might be exploited for patient and disease selection["].

Imetelstat, a telomerase inhibitor, is capable of depleting myelofibrosis stem and progenitor cells.

Application: This research investigates the effects of Imetelstat on primary normal and myelofibrosis hematopoietic stem and progenitor cells.Methodology: The study utilized in vitro hematopoietic progenitor cell assays and in vivo hematopoietic stem cell assays.

Key Findings: Imetelstat treatment led to the depletion of mutated hematopoietic progenitor cells from JAK2V617F+ myelofibrosis patients and was associated with inhibition of telomerase activity and induction of apoptosis["].

Effects of Imetelstat on CD34+ Cells of Patients with Myelofibrosis

Application: The study aims to understand the mechanism by which Imetelstat induces beneficial effects in myelofibrosis by investigating its effects on CD34+ cells.Methodology: The research involved treating myelofibrosis CD34+ cells with Imetelstat and examining the effects on cell counts, apoptosis, and the ability to form hematopoietic colonies.

Key Findings: Imetelstat selectively inhibited myelofibrosis hematopoiesis and promoted apoptosis in myelofibrosis CD34+ cells, suggesting its potential as a treatment for myelofibrosis["].

Imetelstat in intermediate-2 or high-risk myelofibrosis refractory to JAK inhibitor: IMpactMF phase III study design.

Application: The study describes the design for a phase III trial of Imetelstat in myelofibrosis patients refractory to JAK inhibitor therapy.Methodology: An open-label evaluation of Imetelstat versus best available therapy, with a primary objective to assess overall survival.

Key Findings: The study is ongoing, and the design suggests a comprehensive assessment of Imetelstat's efficacy and safety in this patient population["].

Imetelstat Is Effective Treatment for Patients with Intermediate-2 or High-Risk Myelofibrosis Who Have Relapsed on or Are Refractory to Janus Kinase Inhibitor Therapy

Application: This phase 2 study evaluates the efficacy of Imetelstat in patients with myelofibrosis who are relapsed or refractory to JAK inhibitor therapy.Methodology: A randomized study comparing two dose levels of Imetelstat in patients with measurable splenomegaly and active symptoms.

Key Findings: Imetelstat demonstrated clinical activity, particularly in observed overall survival, and had an acceptable safety profile for this patient population["].

作用机制

Imetelstat's Role in Telomerase Inhibition:Imetelstat is a first-in-class telomerase inhibitor, distinct in its approach to combat certain types of blood cancers. This drug functions by directly targeting telomerase, an enzyme crucial for the maintenance of telomeres at the ends of chromosomes. Telomerase plays a significant role in cellular aging and the progression of cancer, as it enables the continuous division and proliferation of malignant cells. By inhibiting telomerase, imetelstat disrupts this process, leading to the death of malignant cells. For detailed information on this aspect, Geron Corporation provides comprehensive insights on their website: Geron Corporation - Imetelstat[“].

Selective Action on Malignant Cells:Imetelstat's binding to telomerase leads to the selective inhibition of malignant stem and progenitor cells in the bone marrow. These cells are primarily responsible for the progression of blood cancers like myelodysplastic syndromes (MDS) and myelofibrosis (MF). By targeting these malignant cells, imetelstat enables the recovery and normal function of non-malignant bone marrow and blood cells. This selective action is a key differentiator of imetelstat from other treatments for blood cancers, as highlighted in research presented by Geron Corporation: Geron Corporation Research[“].

Clinical Research and Trials:Clinical trials and research studies have demonstrated imetelstat's potential in modifying the course of diseases and offering clinical benefits, especially for patients with lower-risk MDS and MF. Its unique mechanism of selectively targeting malignant cells while preserving healthy cells has been a focal point in these studies. The Phase 2 clinical trials are particularly noteworthy in showcasing the drug's efficacy and its distinct mechanism of action. For further reading on these clinical trials and their outcomes, refer to the information provided by Geron Corporation: Imetelstat Clinical Trials - Geron Corporation[“].

生化和生理效应

Alteration in Lipid Metabolism:Imetelstat has been shown to significantly affect lipid metabolism, particularly in the context of acute myeloid leukemia (AML). Research published in Nature Cancer illustrates how Imetelstat impacts key enzymes in polyunsaturated fatty acid (PUFA) synthesis. Enzymes such as fatty acid desaturase 2 (FADS2) and acyl-CoA synthetase long chain family member 4 (ACSL4) are specifically targeted. These enzymes are crucial in the conversion of essential fatty acids into long-chain PUFAs, a process pivotal for cellular lipidome and membrane composition. Imetelstat treatment leads to marked changes in the cellular lipidome, indicating its influence on lipid metabolism pathways[“].

Induction of Ferroptosis:A significant physiological effect of Imetelstat is the induction of ferroptosis in cancer cells. Ferroptosis is an iron-dependent form of cell death, distinct from apoptosis and necrosis, characterized by the accumulation of lipid peroxides. Imetelstat’s impact on enzymes like FADS2 and ACSL4, which regulate PUFA-containing phospholipid synthesis, is integral to this process. The drug’s alteration of lipid metabolism leads to the synthesis of PUFA phospholipids in an FADS2-dependent manner, which contributes to the induction of ferroptosis. This represents a novel therapeutic strategy in cancer treatment, differing from traditional methods that mainly target DNA replication or cell division[“].

实验室实验的优点和局限性

Advantages

Selective Targeting of Myelofibrosis Cells: Laboratory experiments involving Imetelstat have demonstrated its capability to selectively target and deplete stem and progenitor cells in myelofibrosis (MF). The treatment of MF and normal CD34+ cells with Imetelstat showed its effectiveness in reducing the number of disease-causing cells without significantly affecting healthy cells. This selective targeting is crucial for reducing the overall disease burden while minimizing harm to normal cell populations[“].Potential in Treating Acute Myeloid Leukemia (AML): In a preclinical trial resembling a randomized phase II trial, Imetelstat showed promising results in treating acute myeloid leukemia (AML). The study involved patient-derived xenografts (PDX) and demonstrated that Imetelstat-treated groups had significant improvements in survival rates and reductions in AML disease parameters such as peripheral blood donor chimerism, bone marrow cellularity, and the number of AML donor-derived cells[“].

Improvement in Patient-Reported Outcomes for Myelofibrosis: Clinical benefits of Imetelstat have been observed in terms of symptom response and potential improvement in overall survival for myelofibrosis patients. Specifically, treatment with Imetelstat resulted in significant improvements in myelofibrosis-related symptoms and other patient-reported outcomes, including reductions in fatigue, pruritus, night sweats, fever, bone pain, and weight loss, thereby enhancing the quality of life for these patients[“].

Depletion of Cancer Stem Cells: Imetelstat has shown effectiveness in depleting cancer stem cells (CSCs) in breast and pancreatic cancer cell lines. This is evident from the reduction in CSC surface markers following treatment with Imetelstat. The depletion of CSCs is a crucial step in preventing tumor growth and recurrence, as these cells are often resistant to conventional treatments and are associated with poor clinical outcomes[“].

Limitations

Specificity to Certain Cancer Types: The effectiveness of Imetelstat may vary depending on the type of cancer. While it shows promising results in myelofibrosis and acute myeloid leukemia, its efficacy in other cancer types is not fully established and may require further investigation.Preclinical Stage: Many of the studies on Imetelstat are in the preclinical stage, meaning they are conducted on cell lines or animal models. The results from these experiments might not fully translate to humans, necessitating further clinical trials to confirm the drug's safety and effectiveness in human patients.

Complexity of Cancer Treatment: Cancer treatment is inherently complex, and a drug that shows effectiveness in laboratory settings may face challenges in clinical settings due to factors like individual patient variability, drug interactions, and the multifaceted nature of cancer progression.

Imetelstat presents several advantages in laboratory experiments, particularly in selectively targeting cancer cells in specific types and improving patient-reported outcomes. However, its application is limited by the current stage of research and the complexity of cancer treatment. Further clinical studies are needed to fully understand its potential and limitations in human patients.

未来方向

Phase III Clinical Trials in Myelofibrosis and Myelodysplastic Syndromes (MDS):Imetelstat is currently undergoing phase III clinical trials, which are crucial for assessing its efficacy and safety in larger patient populations. One such trial, IMpactMF, is comparing Imetelstat to the best available therapy in myelofibrosis patients who are not responding to JAK inhibitors. This trial is significant as it aims to determine if Imetelstat can extend patient survival compared to current treatments. Similarly, the phase III IMerge study is evaluating Imetelstat in transfusion-dependent patients with low or intermediate-1 risk MDS who are refractory or have relapsed to erythropoiesis-stimulating agents. These studies are pivotal in determining Imetelstat's potential as a standard treatment for these conditions[“][“].

Addressing Unmet Needs in MDS Treatments:Imetelstat may offer a new treatment approach for patients with lower-risk MDS who require regular transfusions to treat anemia but are refractory or have relapsed to erythropoiesis-stimulating agents (ESAs). This is particularly important for patients who lack effective treatment options after ESA failure. The IMerge study's interim results indicated that about 39.8% of patients receiving Imetelstat did not require transfusions for at least an eight-week consecutive period during the study, showcasing its potential efficacy[“].

Challenges and Competition in the Market:The market for MDS treatments is competitive, with several established players and new entrants. For Imetelstat to be successful, it must demonstrate superior efficacy, safety, and cost-effectiveness compared to other treatments. Additionally, Geron's prospects largely hinge on the success of Imetelstat, as it is their primary drug candidate. This dependence underscores the importance of positive outcomes in ongoing and future clinical trials[“].

The future research directions for Imetelstat involve crucial phase III clinical trials to establish its efficacy and safety in treating myelofibrosis and MDS. Its potential to address unmet needs in MDS treatments, especially for patients who have limited options after ESA failure, positions it as a promising candidate. However, the competitive nature of the market and dependence on the success of this single drug candidate highlight the need for comprehensive and successful clinical trials. The outcomes of these trials will significantly influence Imetelstat's role in cancer treatment.

属性

IUPAC Name |

N-[3-[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-amino-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-2-hydroxypropyl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C148H211N68O53P13S13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-97(218)160-34-69(217)38-255-282(242,295)256-51-95-74(25-102(261-95)207-37-68(4)136(221)191-148(207)229)195-274(234,287)249-45-89-78(29-106(264-89)212-61-175-115-124(155)165-56-170-129(115)212)199-277(237,290)252-48-92-81(32-109(267-92)215-64-178-118-132(215)183-143(158)187-139(118)224)202-280(240,293)254-50-94-82(33-110(269-94)216-65-179-119-133(216)184-144(159)188-140(119)225)203-281(241,294)253-49-93-79(30-107(268-93)213-62-176-116-130(213)181-141(156)185-137(116)222)200-278(238,291)246-42-86-72(23-100(260-86)205-35-66(2)134(219)189-146(205)227)193-272(232,285)245-41-85-73(24-101(259-85)206-36-67(3)135(220)190-147(206)228)194-273(233,286)248-44-88-77(28-105(263-88)211-60-174-114-123(154)164-55-169-128(114)211)198-276(236,289)251-47-91-80(31-108(266-91)214-63-177-117-131(214)182-142(157)186-138(117)223)201-279(239,292)250-46-90-76(27-104(265-90)210-59-173-113-122(153)163-54-168-127(113)210)197-275(235,288)244-40-84-71(22-99(258-84)204-20-19-96(150)180-145(204)226)192-271(231,284)247-43-87-75(26-103(262-87)209-58-172-112-121(152)162-53-167-126(112)209)196-270(230,283)243-39-83-70(149)21-98(257-83)208-57-171-111-120(151)161-52-166-125(111)208/h19-20,35-37,52-65,69-95,98-110,217H,5-18,21-34,38-51,149H2,1-4H3,(H,160,218)(H,242,295)(H2,150,180,226)(H2,151,161,166)(H2,152,162,167)(H2,153,163,168)(H2,154,164,169)(H2,155,165,170)(H,189,219,227)(H,190,220,228)(H,191,221,229)(H2,192,231,284)(H2,193,232,285)(H2,194,233,286)(H2,195,234,287)(H2,196,230,283)(H2,197,235,288)(H2,198,236,289)(H2,199,237,290)(H2,200,238,291)(H2,201,239,292)(H2,202,240,293)(H2,203,241,294)(H3,156,181,185,222)(H3,157,182,186,223)(H3,158,183,187,224)(H3,159,184,188,225)/t69?,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,270?,271?,272?,273?,274?,275?,276?,277?,278?,279?,280?,281?,282?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZYXEALRXBLJZ-ISQYCPACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(COP(=S)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)NP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)NP(=S)(O)OCC6C(CC(O6)N7C=NC8=C7N=C(NC8=O)N)NP(=S)(O)OCC9C(CC(O9)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(COP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)NP(=S)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)NP(=S)(O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)NP(=S)(O)OC[C@@H]9[C@H](C[C@@H](O9)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C148H211N68O53P13S13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4610 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imetelstat | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-Pyrrolidin-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B1512980.png)

![5-Bromooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1512990.png)

![ethyl 6-(4-(5-bromopentanamido)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B1512993.png)

![Methyl 4-bromo-6-carbamoylbenzo[b]thiophene-2-carboxylate](/img/structure/B1512994.png)